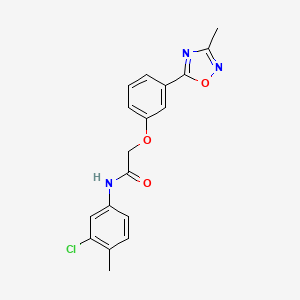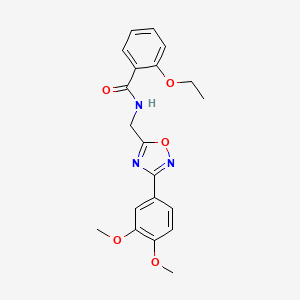![molecular formula C14H17N3O2S B7714663 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)
3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound with potential applications in scientific research. The compound is also known as compound 1 and has been the subject of several studies due to its unique structure and properties.
科学的研究の応用
3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has potential applications in several areas of scientific research. The compound has been studied for its antibacterial and antifungal properties, and it has shown promising results in vitro. The compound has also been studied for its potential as an anticancer agent. Studies have shown that the compound induces apoptosis in cancer cells and inhibits tumor growth.
作用機序
The mechanism of action of 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, studies suggest that the compound inhibits the activity of enzymes involved in DNA synthesis and repair. The compound also induces oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
実験室実験の利点と制限
One of the advantages of using 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments is its high purity and yield. The compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to induce oxidative stress in cells, which can be harmful to normal cells.
将来の方向性
There are several future directions for the study of 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. One direction is to study the compound's potential as an anticancer agent in vivo. Another direction is to study the compound's mechanism of action in more detail. Additionally, the compound's potential as an antibacterial and antifungal agent could be further explored. Finally, the compound's potential as a lead compound for the development of new drugs could be investigated.
Conclusion:
In conclusion, 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound with potential applications in scientific research. The compound has been studied for its antibacterial and antifungal properties, its potential as an anticancer agent, and its mechanism of action. The compound has several advantages for lab experiments, but its potential toxicity is a limitation. There are several future directions for the study of the compound, including its potential as an anticancer agent in vivo and its potential as a lead compound for drug development.
合成法
The synthesis of 3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the reaction of 2-aminothiazole with 4-morpholinecarboxylic acid and methyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the compound is usually high, and the purity can be improved through recrystallization.
特性
IUPAC Name |
N-cyclohexyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-8-20-14-15-7-11(13(19)17(9)14)12(18)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDBCIRXQMJGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide](/img/structure/B7714601.png)





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)


![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)